(4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone
Overview
Description
Mechanism of Action
EAM-2201, also known as (4-Ethylnaphthalen-1-yl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone or 5-fluoro-JWH-210, is a synthetic cannabinoid . This article will cover the compound’s target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
EAM-2201 acts as a potent agonist for the cannabinoid receptors . It has a binding affinity of 0.380 nM at CB1 and 0.371 nM at CB2 cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
As an agonist, EAM-2201 binds to the cannabinoid receptors, mimicking the action of endogenous cannabinoids. This binding triggers a series of events within the cell, leading to various physiological effects .
Biochemical Pathways
This can affect a wide range of functions, from pain perception to mood regulation .
Pharmacokinetics
In vitro studies suggest that eam-2201 has the potential to trigger pharmacokinetic drug interactions when co-administered with substrates of cyp2c8, cyp2c9, cyp2c19, cyp3a4, and ugt1a3 .
Result of Action
The molecular and cellular effects of EAM-2201’s action are largely dependent on the specific physiological system in which the cannabinoid receptors are activated. Given its potent agonist activity, EAM-2201 can produce significant alterations in neurotransmitter release, potentially leading to changes in perception, mood, and cognition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of EAM-2201. For instance, factors such as the presence of other drugs, the user’s metabolic rate, and genetic variations in the cannabinoid receptors or metabolic enzymes could all potentially influence the effects of EAM-2201 .
Biochemical Analysis
Biochemical Properties
EAM-2201 interacts with various enzymes and proteins in biochemical reactions . It has been found to inhibit the activities of major drug-metabolizing enzymes, cytochrome P450s (CYPs), and uridine 5′-diphospho-glucuronosyltransferases (UGTs) in human liver microsomes . The metabolites of EAM-2201 are produced by defluorination, hydroxylation, carboxylation, dehydrogenation, N-dealkylation, and/or glucuronidation .
Cellular Effects
EAM-2201 influences cell function by acting as a potent agonist for the cannabinoid receptors
Molecular Mechanism
At the molecular level, EAM-2201 exerts its effects through binding interactions with cannabinoid receptors .
Temporal Effects in Laboratory Settings
The effects of EAM-2201 change over time in laboratory settings
Dosage Effects in Animal Models
The effects of EAM-2201 vary with different dosages in animal models
Metabolic Pathways
EAM-2201 is involved in various metabolic pathways . It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EAM2201 involves the reaction of 4-ethyl-1-naphthalenyl chloride with 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of EAM2201 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
EAM2201 undergoes various chemical reactions, including:
Oxidation: EAM2201 can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions are less common for EAM2201.
Substitution: EAM2201 can undergo substitution reactions, particularly at the fluoropentyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Substitution reactions often involve nucleophiles such as sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions include hydroxylated and carboxylated derivatives of EAM2201 .
Scientific Research Applications
EAM2201 has been studied for its potential to interact with various drug-metabolizing enzymes. It has been shown to inhibit the activities of cytochrome P450 enzymes and uridine 5’-diphospho-glucuronosyltransferases in human liver microsomes . This makes it a valuable tool for studying drug-drug interactions and the metabolism of other compounds . Additionally, EAM2201 has been used in forensic toxicology to understand its metabolism and detect its presence in biological samples .
Comparison with Similar Compounds
EAM2201 is structurally similar to other synthetic cannabinoids such as JWH-210 and AM-2201 . it is unique due to the presence of an ethyl group at the 4-position of the naphthyl ring and a fluorine atom on the pentyl chain . This structural modification enhances its binding affinity and potency at the cannabinoid receptors .
List of Similar Compounds
- JWH-210
- AM-2201
- MAM-2201
- THJ-2201
Properties
IUPAC Name |
(4-ethylnaphthalen-1-yl)-[1-(5-fluoropentyl)indol-3-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FNO/c1-2-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-18-28(17-9-3-8-16-27)25-13-7-6-12-22(24)25/h4-7,10-15,18H,2-3,8-9,16-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCXPXDWLZORPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745434 | |
Record name | EAM 2201 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1364933-60-7 | |
Record name | (4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1364933-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | EAM-2201 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EAM 2201 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EAM-2201 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO52S1U9ET | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does EAM-2201 interact with its target and what are the downstream effects?
A1: EAM-2201 acts as a potent agonist of cannabinoid receptors, specifically CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of endogenous cannabinoids. While the precise downstream effects are still under investigation, activation of CB receptors is known to influence various physiological processes, including mood, appetite, pain perception, and memory.
Q2: What is known about the metabolism of EAM-2201?
A2: Research indicates that EAM-2201 is metabolized in the liver, primarily by cytochrome P450 enzymes (CYPs) . Studies utilizing human liver microsomes and recombinant CYPs have identified specific CYP enzymes involved in its metabolism, including CYP2C8, CYP2C9, CYP2C19, and CYP3A4. Further research has also explored the potential for EAM-2201 to inhibit certain CYP and UGT (uridine 5′-diphospho-glucuronosyltransferases) enzymes, suggesting a potential for drug-drug interactions when co-administered with medications metabolized by these enzymes .
Q3: Are the metabolites of EAM-2201 biologically active?
A3: Yes, research suggests that several major phase I metabolites of EAM-2201 retain activity at cannabinoid receptors . This finding implies that these metabolites may contribute to the overall effects of the parent compound and could potentially prolong its duration of action.
Q4: What analytical techniques are used to study EAM-2201?
A4: Several analytical methods are employed to detect, identify, and quantify EAM-2201 and its metabolites. These include liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution LC-Orbitrap-MS/MS . These techniques provide the sensitivity and selectivity needed to analyze complex biological samples and differentiate EAM-2201 from other compounds.
Q5: What are the implications of EAM-2201 being found in forensic samples?
A5: The detection of EAM-2201 in forensic samples, such as those described in case reports , highlights its emergence as a new psychoactive substance. This finding underscores the importance of developing and refining analytical methods for its detection and identification, especially in the context of forensic investigations and clinical toxicology.
Q6: Has EAM-2201 been detected in products like "spice-like" herbal mixtures?
A6: Yes, EAM-2201 has been identified and quantified in "spice-like" herbal mixtures, indicating its presence in products marketed and sold as alternatives to cannabis . This discovery raises concerns about the potential health risks associated with the use of such products, as their composition and potency can vary significantly.
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